N-(furan-2-ylmethyl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide
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Overview
Description
N-[(FURAN-2-YL)METHYL]-3-(7-METHOXY-4-METHYL-2-OXO-2H-CHROMEN-6-YL)PROPANAMIDE is a complex organic compound that features a furan ring, a chromenone moiety, and a propanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(FURAN-2-YL)METHYL]-3-(7-METHOXY-4-METHYL-2-OXO-2H-CHROMEN-6-YL)PROPANAMIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-ylmethylamine, which is then coupled with a chromenone derivative under specific reaction conditions. The final step involves the formation of the propanamide linkage through amide bond formation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes can be employed to scale up the production while maintaining efficiency and reducing costs.
Chemical Reactions Analysis
Types of Reactions
N-[(FURAN-2-YL)METHYL]-3-(7-METHOXY-4-METHYL-2-OXO-2H-CHROMEN-6-YL)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The chromenone moiety can be reduced to dihydrochromenones.
Substitution: The furan ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Dihydrochromenones and related compounds.
Substitution: Halogenated and nitrated derivatives of the furan ring.
Scientific Research Applications
N-[(FURAN-2-YL)METHYL]-3-(7-METHOXY-4-METHYL-2-OXO-2H-CHROMEN-6-YL)PROPANAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(FURAN-2-YL)METHYL]-3-(7-METHOXY-4-METHYL-2-OXO-2H-CHROMEN-6-YL)PROPANAMIDE involves its interaction with specific molecular targets and pathways. The furan and chromenone moieties can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-[(FURAN-2-YL)METHYL]-3-(4-METHYL-2-OXO-2H-CHROMEN-6-YL)PROPANAMIDE: Lacks the methoxy group on the chromenone moiety.
N-[(THIOPHEN-2-YL)METHYL]-3-(7-METHOXY-4-METHYL-2-OXO-2H-CHROMEN-6-YL)PROPANAMIDE: Contains a thiophene ring instead of a furan ring.
Uniqueness
N-[(FURAN-2-YL)METHYL]-3-(7-METHOXY-4-METHYL-2-OXO-2H-CHROMEN-6-YL)PROPANAMIDE is unique due to the presence of both furan and chromenone moieties, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H19NO5 |
---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-3-(7-methoxy-4-methyl-2-oxochromen-6-yl)propanamide |
InChI |
InChI=1S/C19H19NO5/c1-12-8-19(22)25-17-10-16(23-2)13(9-15(12)17)5-6-18(21)20-11-14-4-3-7-24-14/h3-4,7-10H,5-6,11H2,1-2H3,(H,20,21) |
InChI Key |
ARSGJHYOKPDMML-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=C(C(=C2)OC)CCC(=O)NCC3=CC=CO3 |
Origin of Product |
United States |
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